molecular formula C8H8Br2O2 B3049693 2,4-Dibromo-1-(methoxymethoxy)benzene CAS No. 21571-52-8

2,4-Dibromo-1-(methoxymethoxy)benzene

Cat. No. B3049693
CAS RN: 21571-52-8
M. Wt: 295.96 g/mol
InChI Key: ZNQUVDSMGUNAOX-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1-(methoxymethoxy)benzene consists of a benzene ring substituted with two bromine atoms and a methoxymethoxy group . The exact positions of these substituents can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

2,4-Dibromo-1-(methoxymethoxy)benzene is a liquid at room temperature . It has a molecular weight of 295.96 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance in supramolecular chemistry, owing to their simple structure and self-assembly behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, which are utilized in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of the nitro-group has been studied, providing insights into reactions that could potentially be relevant to the manipulation of 2,4-Dibromo-1-(methoxymethoxy)benzene (Pietra & Vitali, 1972).

Environmental and Health Impact Studies

Research on compounds like benzophenone-3, which shares structural similarities with the target compound, has been investigated for its reproductive toxicity in humans and animals, providing a framework for understanding the potential environmental and health impacts of chemically related substances (Ghazipura et al., 2017).

Atmospheric Reactivity and Environmental Degradation

The atmospheric reactivity of methoxyphenols, which are structurally related to 2,4-Dibromo-1-(methoxymethoxy)benzene, has been reviewed, focusing on their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation. This research could provide insight into the environmental degradation pathways and impacts of similar compounds (Liu, Chen, & Chen, 2022).

Safety And Hazards

While specific safety data for 2,4-Dibromo-1-(methoxymethoxy)benzene is not available, general safety precautions should always be taken when handling chemical substances. This includes avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

properties

IUPAC Name

2,4-dibromo-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUVDSMGUNAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441869
Record name Benzene, 2,4-dibromo-1-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-(methoxymethoxy)benzene

CAS RN

21571-52-8
Record name Benzene, 2,4-dibromo-1-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask was charged with 2,4-dibromophenol (50.4 g, 200 mmol), potassium carbonate (69.1 g, 500 mmol) and acetone (500 mL). The suspension was stirred at RT for 30 minutes and then treated dropwise with chloromethyl ethyl ether (19 mL, 213 mmol). After 3 h at RT the mixture was filtered and the filtrate was partitioned between EtOAc and water. The organic phase was separated, washed with water, aqueous saturated NaHCO3 and brine. The organic phase was dried over MgSO4 and the solvent was removed under reduced pressure to afford 54.2 g 2,4-dibromo-1-(methoxymethoxy)benzene, which was used in the next step without further purification.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500-mL round bottom flask equipped with a soxlet and a condensor were placed 2,4-dibromophenol (32.0 g, 0.13 mole), dimethoxymethane (200 mL, 2.26 mole), p-toluenesulfonic acid monohydrate (2.24 g, 12.0 mmol) and CH2Cl2 (200 mL). The soxlet extractor was filled with 3 A and 4 A molecular sieves. The reaction mixture was heated to reflux for 24 h after which time the soxlet extractor was filled with freshly activated sieves. The reaction mixture was heated to reflux for another 24 h. After this period of time, Et3N (10 mL) was added. The reaction mixture was stirred for 5 mn, and concentrated to dryness. The residue was dissolved in CH2Cl2 (400 mL) and the resulting solution was washed with 5% NaOH (400 mL), H2O (400 mL), dried over Na2SO4, and concentrated in vacuo. The crude product was purified by flash chromatography (hexanes/EtOAc; 6:1) to yield 2,4-Dibromo-1-methoxymethoxybenzene [9](32.9 g, 88%) as a light yellow oil; 1H NMR (CDCl3, 300 MHz) δ7.67 [s, ArH(3)], 7.33 [d, J=8.7 Hz, ArH(5)], 7.02 [d, J=8.7 Hz, ArH(6)], 5.21 [s, OCH2OCH3 ], and 3.49 [s, OCH3 ]; LRMS (EI) m/z 298 (M+, 3), 296 (M+, 5), 294 (M+, 3), and 45 (100)
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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